

# 2-formylbenzene-1,4-disulfonic acid chemical properties

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## Compound of Interest

Compound Name: *2,5-Disulphobenzaldehyde*

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An In-Depth Technical Guide to 2-Formylbenzene-1,4-disulfonic Acid: Properties, Synthesis, and Applications

**Executive Summary:** 2-formylbenzene-1,4-disulfonic acid is a highly functionalized aromatic compound featuring an aldehyde and two sulfonic acid groups. This unique trifunctional structure imparts high water solubility, strong acidity, and versatile reactivity, making it a valuable building block in advanced materials and chemical synthesis. This guide provides a comprehensive overview of its chemical properties, outlines a detailed synthesis protocol, explores its reactivity, and discusses its current and potential applications for researchers, chemists, and professionals in drug development and materials science.

## Introduction: A Molecule of Strategic Importance

2-Formylbenzene-1,4-disulfonic acid (also known as benzaldehyde-2,5-disulfonic acid) is an organosulfur compound that marries the reactivity of an aromatic aldehyde with the potent acidic and hydrophilic nature of two sulfonic acid moieties. This combination makes it a strategic intermediate in the synthesis of specialized polymers, dyes, and other complex organic molecules. Its properties are dominated by the interplay between the electron-withdrawing and meta-directing aldehyde group and the strongly deactivating, water-solubilizing sulfonic acid groups.

## Nomenclature and Structure

The systematic IUPAC name for this compound is 2-formylbenzene-1,4-disulfonic acid. It is also referred to by its older name, benzaldehyde-2,5-disulfonic acid. The molecule consists of a benzene ring substituted with a formyl group (-CHO) at position 1, and two sulfonic acid groups (-SO<sub>3</sub>H) at positions 2 and 5 (or 1 and 4 relative to the formyl group, depending on numbering priority).

- CAS Number: 730912-46-6[\[1\]](#)
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>O<sub>7</sub>S<sub>2</sub>[\[1\]](#)
- Molecular Weight: 266.25 g/mol [\[1\]](#)
- Disodium Salt CAS: 51818-11-2[\[2\]](#)[\[3\]](#)
- Disodium Salt Formula: C<sub>7</sub>H<sub>4</sub>Na<sub>2</sub>O<sub>7</sub>S<sub>2</sub>[\[3\]](#)
- Disodium Salt Molecular Weight: 310.21 g/mol (anhydrous basis)

The structure of 2-formylbenzene-1,4-disulfonic acid is depicted below.

Caption: Chemical structure of 2-formylbenzene-1,4-disulfonic acid.

## Significance in Chemical Synthesis

The strategic value of this molecule lies in its trifunctional nature. The aldehyde group serves as a versatile handle for a wide range of organic transformations, including oxidation, reduction, and the formation of imines, oximes, and carbon-carbon bonds. The sulfonic acid groups confer high water solubility and can be converted into sulfonyl chlorides or sulfonamides, opening pathways to diverse derivatives. This multifunctionality makes it an excellent candidate for creating monomers for polymerization, cross-linking agents, and precursors for highly substituted aromatic systems.

## Physicochemical and Spectral Properties

While extensive experimental data for 2-formylbenzene-1,4-disulfonic acid is not widely published, its properties can be reliably predicted based on its structure and comparison with its isomers, such as 4-formyl-1,3-benzenedisulfonic acid.[\[4\]](#)

## Physical Properties

The compound is expected to be a crystalline solid at room temperature. The two sulfonic acid groups and the polar aldehyde group facilitate strong intermolecular hydrogen bonding, suggesting a high melting point and low volatility.

Property	Predicted Value / Observation	Rationale / Comparative Data
Appearance	White to light yellow crystalline solid	Typical for aromatic sulfonic acids. The 2,4-isomer is a yellow crystalline powder.[4][5]
Melting Point	>300 °C (decomposes)	High due to strong hydrogen bonding. The 2,4-isomer melts at 285-290°C.[5]
Solubility	Highly soluble in water; soluble in polar protic solvents (e.g., methanol, ethanol); insoluble in nonpolar solvents (e.g., hexane, toluene).	The sulfonic acid groups are highly polar and readily form hydrogen bonds with water.[4]
Acidity (pKa)	pKa <sub>1</sub> < 0; pKa <sub>2</sub> ≈ 1-2	Sulfonic acids are strong acids, comparable to sulfuric acid. The second dissociation is slightly weaker.
logP	-0.0075 (Calculated)	The high polarity results in a negative partition coefficient, indicating a strong preference for aqueous phases.[1]

## Predicted Spectral Characteristics

No publicly available spectra for 2-formylbenzene-1,4-disulfonic acid have been identified. However, its spectral characteristics can be accurately predicted.

<sup>1</sup>H NMR Spectroscopy: In a D<sub>2</sub>O solvent, the acidic protons of the sulfonic acid groups would exchange and not be visible. The spectrum would show:

- Aldehyde Proton (-CHO): A singlet at ~10.0-10.2 ppm. This is the most downfield signal due to the strong deshielding effect of the carbonyl group.
- Aromatic Protons: Three signals in the aromatic region (7.5-8.5 ppm). Due to the substitution pattern, each aromatic proton is unique.
  - H-3 (adjacent to both -CHO and -SO<sub>3</sub>H) would be a doublet.
  - H-6 (adjacent to -CHO) would be a doublet.
  - H-5 (adjacent to -SO<sub>3</sub>H) would be a doublet of doublets. The electron-withdrawing nature of all three substituents will shift these protons significantly downfield compared to benzene (7.34 ppm).

<sup>13</sup>C NMR Spectroscopy: The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show 7 distinct signals:

- Carbonyl Carbon (-CHO): A signal at ~190-195 ppm.
- Aromatic Carbons: Six signals in the 120-150 ppm range. The carbons directly attached to the electron-withdrawing substituents (C-1, C-2, C-4) will be the most downfield in this region.

Infrared (IR) Spectroscopy:

- O-H Stretch (Sulfonic Acid): A very broad and strong absorption from 2500-3300 cm<sup>-1</sup>, characteristic of the strongly hydrogen-bonded hydroxyl group.
- C=O Stretch (Aldehyde): A strong, sharp absorption around 1700-1710 cm<sup>-1</sup>.
- S=O Stretch (Sulfonic Acid): Two strong absorptions, typically around 1340-1350 cm<sup>-1</sup> (asymmetric) and 1150-1160 cm<sup>-1</sup> (symmetric).
- C-H Stretch (Aromatic): Weak to medium peaks just above 3000 cm<sup>-1</sup>.

- C=C Stretch (Aromatic): Medium intensity peaks in the 1450-1600 cm<sup>-1</sup> region.

## Synthesis and Purification

The synthesis of 2-formylbenzene-1,4-disulfonic acid can be achieved via the nucleophilic aromatic substitution of a halogen on a pre-sulfonated benzaldehyde derivative. A direct and efficient method is adapted from the process described for producing its salts.[6]

## Proposed Synthesis Pathway

The most viable route involves the reaction of the sodium salt of 2-chlorobenzaldehyde-5-sulfonic acid with sodium sulfite in an aqueous solution. This reaction proceeds via a nucleophilic substitution mechanism where the sulfite ion displaces the chloride ion.

Caption: Proposed workflow for the synthesis of 2-formylbenzene-1,4-disulfonic acid.

## Detailed Experimental Protocol

This protocol is based on the methodology described in U.S. Patent 1,531,507.[6]

Objective: To synthesize the disodium salt of 2-formylbenzene-1,4-disulfonic acid.

Materials:

- Sodium 2-chlorobenzaldehyde-5-sulfonate (1.0 mol)
- Sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>), anhydrous (3.0 mol)
- Sodium bisulfite (NaHSO<sub>3</sub>) (0.1 mol, optional catalyst)
- Deionized water
- Activated carbon
- Sodium chloride (for salting out)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sodium 2-chlorobenzaldehyde-5-sulfonate (1.0 mol), sodium sulfite (3.0 mol), sodium bisulfite (0.1 mol), and deionized water to form a stirrable slurry.
  - Causality: Using a significant excess of sodium sulfite drives the reaction to completion. The reaction is performed at atmospheric pressure, avoiding the need for a high-pressure autoclave.<sup>[6]</sup>
- Reflux: Heat the mixture to boiling and maintain a gentle reflux. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-12 hours.
- Decolorization: Cool the reaction mixture to 60-70 °C. Add a small amount of activated carbon, stir for 30 minutes, and then filter the hot solution through a pad of celite to remove the carbon and any solid impurities.
  - Self-Validation: This step ensures the removal of colored byproducts, which is critical if the product is intended for applications like dye synthesis.
- Isolation: Concentrate the clear filtrate under reduced pressure to about half of its original volume. Cool the solution in an ice bath. The product can be precipitated by "salting out"—adding sodium chloride until the solution is saturated.
- Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a cold, saturated NaCl solution to remove unreacted sulfite, followed by a small amount of cold ethanol to remove residual water and NaCl.
- Drying: Dry the white to off-white solid in a vacuum oven at 80-100 °C to a constant weight.

Acidification (to obtain the free acid): To obtain the free 2-formylbenzene-1,4-disulfonic acid, the isolated disodium salt can be dissolved in a minimum amount of water and passed through a strong acid cation-exchange resin (H<sup>+</sup> form). The aqueous eluate is then concentrated under reduced pressure to yield the product as a viscous oil or crystalline solid.

## Chemical Reactivity and Derivatization

The reactivity is governed by its three functional groups.

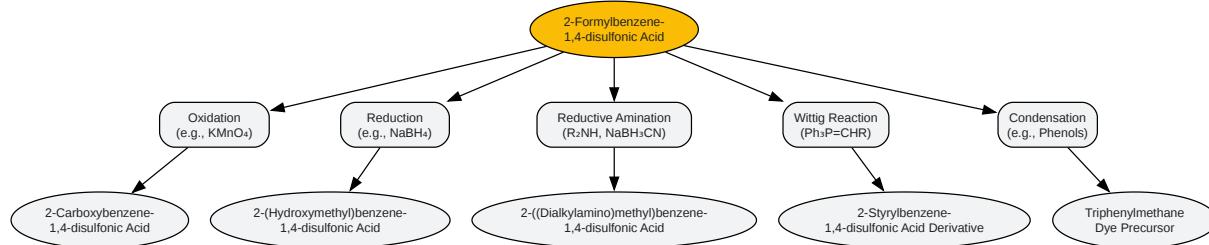
## Reactions of the Aldehyde Group

The formyl group is a prime site for nucleophilic addition and condensation reactions.

- Oxidation: Can be readily oxidized to the corresponding 2-carboxybenzene-1,4-disulfonic acid using oxidizing agents like potassium permanganate ( $\text{KMnO}_4$ ) or hydrogen peroxide ( $\text{H}_2\text{O}_2$ ).
- Reduction: The aldehyde can be selectively reduced to a primary alcohol ( $-\text{CH}_2\text{OH}$ ) using mild reducing agents like sodium borohydride ( $\text{NaBH}_4$ ).
- Reductive Amination: It reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form N-substituted aminomethyl derivatives.<sup>[7]</sup>
- Wittig Reaction: Reacts with phosphorus ylides to form substituted styrenes, providing a route for C-C bond formation.
- Condensation Reactions: Undergoes condensation with active methylene compounds (e.g., malonic acid in the Knoevenagel condensation) or with phenols to form triphenylmethane structures, a basis for many dyes.<sup>[8]</sup>

## Influence of Sulfonic Acid Groups

The two  $-\text{SO}_3\text{H}$  groups are strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. They also render the molecule and many of its derivatives highly water-soluble. Any further electrophilic substitution would be directed to the positions meta to the aldehyde and ortho/para to the existing sulfonic acid groups, but such reactions are generally difficult to achieve due to the deactivated nature of the ring.

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Caption: Reactivity map showing key transformations of the aldehyde group.

## Applications in Research and Industry

The unique properties of 2-formylbenzene-1,4-disulfonic acid and its salts make them valuable in several high-technology areas.

## Polymer Science: Proton Exchange Membranes (PEMs)

The disodium salt is explicitly used in the synthesis of polymer electrolyte membranes (PEMs), which are critical components in electrochemical devices like fuel cells.<sup>[2]</sup> The sulfonic acid groups, when incorporated into a polymer backbone, provide proton conductivity. The aldehyde group can be used as a reactive site for polymerization or for cross-linking the polymer chains, enhancing the mechanical and thermal stability of the resulting membrane. The high density of sulfonic acid groups helps achieve high ion exchange capacities, which is crucial for efficient proton transport.<sup>[9]</sup>

## Intermediate for Dyes and Pigments

Aromatic aldehydes are common precursors in the synthesis of dyes. The isomer, benzaldehyde-2,4-disulfonic acid, is a known intermediate for triphenylmethane dyes.<sup>[8]</sup> Similarly, 2-formylbenzene-1,4-disulfonic acid can be condensed with N,N-dialkylanilines or other electron-rich aromatic compounds to produce water-soluble dyes with high tinctorial

strength. The sulfonic acid groups act as "water-solubilizing" moieties, making the dyes suitable for inks and textile applications.

## Potential in Drug Development and Diagnostics

While direct applications in pharmaceuticals are not widely documented, the core structure is of interest. Sulfonamide drugs are a major class of therapeutics, and this molecule provides a scaffold to synthesize novel sulfonamide derivatives by first converting the sulfonic acids to sulfonyl chlorides. Furthermore, its derivative, Isosulfan Blue, is used as a lymphatic tracer in medical diagnostics, highlighting the potential of related structures in biomedical applications.

[10]

## Safety and Handling

2-Formylbenzene-1,4-disulfonic acid is a strong acid and should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. It is corrosive and can cause severe skin and eye irritation. The disodium salt is less hazardous but should still be handled with care, as it can be irritating. The related 2,4-disulfonic acid disodium salt is classified as a skin, eye, and respiratory irritant.[11] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

## Conclusion

2-Formylbenzene-1,4-disulfonic acid is a highly versatile and functional chemical intermediate. Its combination of an aldehyde handle with two strongly acidic, hydrophilic sulfonic acid groups provides a powerful platform for the synthesis of advanced materials. Its established role in creating polymer electrolyte membranes and its potential in dye chemistry and as a building block for complex organic molecules underscore its importance. The synthetic route via nucleophilic substitution is robust, allowing for its production at scale. For researchers in materials science and synthetic chemistry, this compound offers a unique and valuable tool for innovation.

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